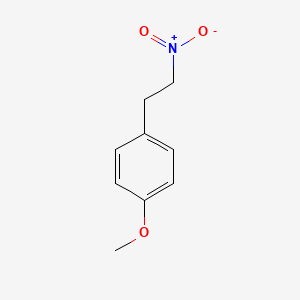

1-Methoxy-4-(2-nitroethyl)benzene

Description

1-Methoxy-4-(2-nitroethyl)benzene (C₉H₁₁NO₃) is a nitro-substituted aromatic compound characterized by a methoxy group at the para position of the benzene ring and a 2-nitroethyl (-CH₂CH₂NO₂) substituent at the adjacent para position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The nitro group on the ethyl chain enables participation in reactions such as reductions, Michael additions, and cyclizations, while the methoxy group influences the aromatic ring's electron density .

Key physical properties include a molecular weight of 181.19 g/mol and a melting point of 85–86.5°C. Its synthesis, as described in , involves the Henry reaction, a nitro-aldol process, yielding the compound in 68% purity after silica gel chromatography. Spectral data (¹H NMR: δ 3.24–3.28 ppm for CH₂-NO₂; ¹³C NMR: δ 76.0 ppm for NO₂-adjacent carbon) further validate its structure .

Propriétés

IUPAC Name |

1-methoxy-4-(2-nitroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXIIWYHEHONRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333178 | |

| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31236-71-2 | |

| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via a radical pathway, where Bu₃SnH acts as a hydrogen donor to eliminate the hydroxyl group from the 2-nitroalcohol intermediate. A heterogeneous mixture of the nitroalcohol (1.2 mmol), Bu₃SnH (1.3 mmol), and deionized water (2 mL) is irradiated in a microwave vessel at 300 W and 80°C for 5–20 minutes. The short reaction time and controlled temperature minimize side reactions, ensuring high selectivity.

Key Advantages :

Workup and Purification

Post-reaction, the mixture is extracted with diethyl ether, washed with water, and dried over sodium sulfate. The crude product is purified via silica gel chromatography using a 5:95 ethyl acetate-hexane eluent. This step removes unreacted starting materials and tin byproducts, yielding the target compound in high purity.

Hydrogenation and Nitro Group Dynamics

Patent literature on synthesizing 2-methoxymethyl-1,4-benzenediamine reveals parallels in handling nitro intermediates. Although targeting a different compound, the patent describes hydrogenation of a nitroaryl derivative using palladium catalysts under 2–3 bar H₂ pressure. This underscores the stability of nitro groups under controlled hydrogenation conditions, a relevant consideration for this compound synthesis.

Catalytic Hydrogenation Insights

-

Catalyst Selection : Palladium on carbon (Pd/C) effectively reduces nitro groups to amines but requires precise control to avoid over-reduction.

-

Solvent Compatibility : Hydrophobic solvents like toluene enhance nitro compound solubility, facilitating homogeneous reactions.

Synthetic Route Optimization and Yield Enhancement

Microwave vs. Conventional Heating

A comparative analysis of the microwave method and traditional thermal approaches reveals significant advantages:

| Parameter | Microwave Method | Conventional Heating |

|---|---|---|

| Reaction Time | 5–20 min | 2–6 hours |

| Yield | 78% | 50–60% |

| Energy Consumption | Low | High |

| Byproduct Formation | Minimal | Moderate |

The microwave’s rapid, uniform heating reduces decomposition pathways, directly improving yield.

Analyse Des Réactions Chimiques

1-Methoxy-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups direct the incoming electrophile to specific positions on the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methoxy-4-(2-aminoethyl)benzene.

Applications De Recherche Scientifique

1-Methoxy-4-(2-nitroethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Methoxy-4-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Methoxy-4-(2-nitrovinyl)benzene (C₉H₉NO₃)

- Structure: Features a nitrovinyl (-CH=CH-NO₂) group instead of nitroethyl.

- Properties: Reduced molecular weight (179.18 g/mol) due to the double bond. The conjugated nitrovinyl group enhances reactivity in cycloadditions and serves as a dienophile.

- Applications: Potential intermediate in materials science or medicinal chemistry .

1-(2-Methoxyethyl)-4-nitrobenzene (C₉H₁₁NO₃)

- Structure : Nitro group directly attached to the benzene ring, with a methoxyethyl (-CH₂CH₂OCH₃) substituent.

- Properties : Same molecular weight as the target compound (181.19 g/mol) but distinct electronic effects due to nitro positioning.

Ethyl and Propenyl Derivatives

1-Methoxy-4-(1-methylethyl)benzene (C₁₀H₁₄O)

1-Methoxy-4-(2-propenyl)benzene (Methyl Chavicol, C₁₀H₁₂O)

- Structure : Propenyl (-CH₂CH=CH₂) substituent.

- Properties : Sweet, anise-like flavor; liquid at room temperature.

- Applications : Flavoring agent in food and cosmetics. Isomerizes to trans-anethole (1-propenyl isomer) with 89% selectivity using K₂CO₃/Al₂O₃ catalysts .

Functional Group Variants

1-Methoxy-4-(phenylseleno)benzene (C₁₃H₁₂OSe)

- Structure: Selenium-containing phenylseleno (-SePh) group.

1-Methoxy-4-(pentafluorosulfanyl)benzene (C₇H₇F₅OS)

- Structure : Electron-deficient pentafluorosulfanyl (-SF₅) group.

- Applications : Specialty fluorinated compound for agrochemical or pharmaceutical research .

Comparative Data Table

Key Research Findings

- Electronic Effects : The nitro group in this compound withdraws electron density, activating the ring for electrophilic substitution at specific positions. This contrasts with electron-donating groups like methoxy or propenyl .

- Synthetic Utility : The nitroethyl group enables transformations such as reduction to amines (e.g., for pharmaceutical intermediates) or participation in cascade reactions .

- Biological Activity: While nitroethyl derivatives are less studied for bioactivity, selenium analogs (e.g., 1-methoxy-4-(phenylseleno)benzene) show promise as enzyme inhibitors .

Activité Biologique

1-Methoxy-4-(2-nitroethyl)benzene, also known as 4-(2-Nitroethyl)anisole, is an organic compound with the molecular formula C9H11NO3. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data and case studies.

This compound is characterized by a methoxy group and a nitroethyl substituent on a benzene ring. The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation followed by nitration. The general chemical structure is shown below:

Antimicrobial Properties

Research indicates that this compound exhibits antifungal activity against specific plant pathogens. A study highlighted its effectiveness in inhibiting fungal growth, suggesting its potential application in agriculture as a natural pesticide .

Anti-inflammatory Effects

In addition to its antifungal properties, this compound has been investigated for its anti-inflammatory effects . The nitro group in the structure can contribute to reactive intermediates that may modulate inflammatory pathways. However, detailed mechanisms remain to be fully elucidated.

Toxicological Studies

While exploring the biological activity, it is crucial to consider the toxicity associated with this compound. Studies conducted on rodents have indicated potential carcinogenic properties, particularly liver tumors associated with prolonged exposure . Observations included significant changes in hematological parameters such as decreased red blood cell counts and alterations in biochemical markers like increased cholesterol levels .

Study on Antifungal Activity

A notable study focused on the antifungal activity of this compound against Fusarium oxysporum, a common plant pathogen. The results demonstrated that at certain concentrations, the compound effectively inhibited fungal growth, providing a promising avenue for developing natural fungicides .

Toxicity Evaluation

A comprehensive evaluation of chronic toxicity revealed that exposure to high doses led to adverse effects such as chronic progressive nephropathy and significant weight changes in treated animals . These findings underscore the importance of assessing both efficacy and safety when considering this compound for practical applications.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 1-Methoxy-4-nitrobenzene | C8H9NO3 | Antimicrobial; less potent than this compound |

| 4-Nitroanisole | C8H9NO2 | Similar reactivity; lacks ethyl group |

| 1-Methoxy-2-nitrobenzene | C8H9NO3 | Different positional isomer; varied reactivity |

Q & A

Q. What are the common synthetic routes for 1-Methoxy-4-(2-nitroethyl)benzene, and how can reaction conditions be optimized?

The compound is synthesized via the Henry reaction, involving nitroalkane addition to aldehydes or ketones. For example, nitration of 1-(2-methoxyethyl)benzene using concentrated sulfuric and nitric acids under low temperatures introduces the nitro group . Alternatively, nucleophilic substitution of 4-nitrobenzyl chloride with 2-methoxyethanol in the presence of a base (e.g., K₂CO₃) replaces the chloride with a methoxyethyl group . Purification typically involves column chromatography with hexane/EtOAC gradients (e.g., 8:2 ratio), yielding a 58%–73% product . Optimization focuses on controlling nitration regioselectivity and minimizing byproducts through temperature regulation and acid concentration adjustments.

Q. How is this compound characterized spectroscopically, and what key data should researchers prioritize?

Key characterization includes:

- ¹H NMR : Peaks at δ 7.12–7.13 (d, J = 8.4–8.7 Hz, 2H, aromatic), δ 6.85–6.87 (d, J = 8.4–8.7 Hz, 2H, aromatic), δ 4.55–4.59 (t, J = 7.2–7.3 Hz, 2H, CH₂NO₂), δ 3.78–3.79 (s, 3H, OCH₃), and δ 3.24–3.28 (t, J = 7.2–7.3 Hz, 2H, CH₂CH₂NO₂) .

- ¹³C NMR : Signals at δ 158.8–159.01 (aromatic C-OCH₃), δ 129.6–129.71 (aromatic carbons), δ 76.67 (NO₂CH₂), and δ 32.77 (CH₂CH₂NO₂) .

- IR : Key stretches include νmax ~1522 cm⁻¹ (NO₂ asymmetric) and ~1250 cm⁻¹ (C-O of methoxy) . Prioritize resolving splitting patterns in NMR to confirm substitution patterns and nitro group placement.

Advanced Research Questions

Q. What mechanistic insights explain the catalytic oxidation of this compound derivatives, and how do reaction conditions influence product distribution?

Oxidation studies of structurally similar compounds (e.g., 1-methoxy-4-(1-methylethyl)benzene) reveal a free-radical chain mechanism catalyzed by N-hydroxyphthalimide (NHPI) and metal salts (Cu(II), Co(II)). At 60°C, hydroperoxides form (73% yield), while higher temperatures (120°C) favor ketones (68%–75% selectivity) via β-scission of peroxide intermediates . Reaction conditions (solvent, catalyst loading, and temperature) critically impact selectivity. For this compound, computational tools like PISTACHIO and REAXYS can model plausible pathways and predict byproducts .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved methodologically?

Literature reports for similar compounds show minor melting point variations (e.g., 85°C vs. 85.5–86.5°C) due to impurities or polymorphic forms . To resolve discrepancies:

- Perform differential scanning calorimetry (DSC) to assess purity and polymorphism.

- Cross-validate with HPLC-MS to detect trace impurities.

- Standardize recrystallization solvents (e.g., EtOAc/hexane) to isolate the dominant polymorph .

Q. What strategies enable the use of this compound as a precursor for enantioselective transformations?

The nitroethyl group serves as a versatile handle for asymmetric reductions (e.g., catalytic hydrogenation with chiral ligands) or Michael additions. For example, Henry reaction derivatives can undergo enantioselective reductions to β-amino alcohols using Ru-BINAP complexes . Computational docking studies (e.g., molecular dynamics simulations) aid in designing chiral catalysts that align with the methoxy group’s steric and electronic effects .

Applications in Academic Research

Q. How does this compound function as an intermediate in medicinal chemistry?

The nitro group is reducible to an amine, enabling access to pharmacophores like 4-methoxyphenethylamine derivatives. For instance, reduction with LiAlH₄ yields 1-Methoxy-4-(2-aminoethyl)benzene, a precursor for CNS-targeting compounds . Its ethoxy analog, 1-(2-Methoxyethyl)-4-aminobenzene, demonstrates bioactivity in neurotransmitter modulation .

Q. What role does this compound play in materials science, particularly polymer synthesis?

The nitroethyl moiety participates in click chemistry (e.g., thiol-ene reactions) to functionalize polymers. For example, copolymerization with styrene derivatives creates nitro-group-bearing polymers for optoelectronic applications . The methoxy group enhances solubility in polar solvents, facilitating thin-film deposition .

Methodological Challenges

Q. What analytical techniques are critical for resolving conflicting data in nitro-group reactivity studies?

Conflicting reactivity reports (e.g., unexpected substitution vs. elimination) require:

- Kinetic isotope effects (KIE) : To distinguish between SN2 (primary KIE) and E2 (secondary KIE) mechanisms.

- In situ FTIR : To monitor nitro group reduction intermediates .

- X-ray crystallography : To confirm stereochemical outcomes in crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.